![molecular formula C15H16OSi B13694345 Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
Dibenzo[b,d]furan-2-yltrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]furan-2-yltrimethylsilane is an organic compound that features a dibenzofuran core with a trimethylsilyl group attached at the 2-position. Dibenzofuran is a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The addition of the trimethylsilyl group enhances the compound’s reactivity and stability, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2-yltrimethylsilane typically involves the functionalization of dibenzofuran. One common method is the lithiation of dibenzofuran followed by the introduction of a trimethylsilyl group. This can be achieved through the following steps:
Lithiation: Dibenzofuran is treated with butyl lithium to form a lithiated intermediate.
Silylation: The lithiated intermediate is then reacted with trimethylsilyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]furan-2-yltrimethylsilane undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the furan ring.
Oxidation: It can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Cross-Coupling Reactions: The trimethylsilyl group can be replaced with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated dibenzofuran derivatives, while oxidation can produce dibenzofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Dibenzo[b,d]furan-2-yltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]furan-2-yltrimethylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without the trimethylsilyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
Carbazole: A nitrogen analog with similar structural features.
Uniqueness
Dibenzo[b,d]furan-2-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Propiedades
Fórmula molecular |
C15H16OSi |
|---|---|
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
dibenzofuran-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16OSi/c1-17(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)16-15/h4-10H,1-3H3 |
Clave InChI |
HDCRNHYVDHQNLH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
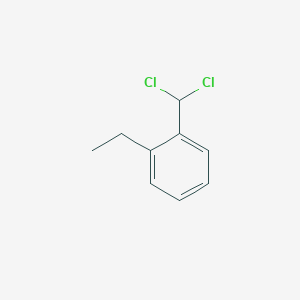
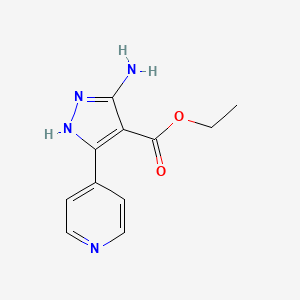
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)


![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)

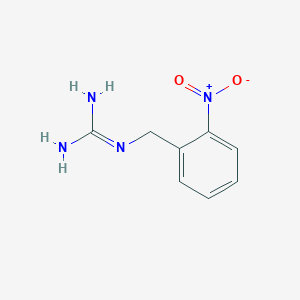
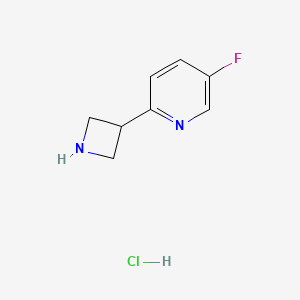

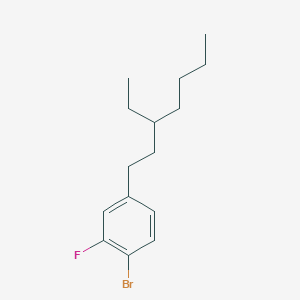
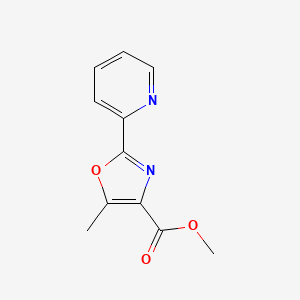
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)
